N-Acetyltyramine

Catalog No.
S589391
CAS No.
1202-66-0
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyltyramine

CAS Number

1202-66-0

Product Name

N-Acetyltyramine

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Synonyms

N-(p-Hydroxyphenethyl)acetamide; N-(4-Hydroxyphenethyl)acetamide; N-Acetyltyramine; N-[2-(4-Hydroxyphenyl)ethyl]acetamide; N-acetyltyramine;

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Biomarker for Onchocerciasis

N-Acetyltyramine-O-β-glucuronide (NATOG), the inactive form of NAT, has been investigated as a potential biomarker for onchocerciasis, a parasitic disease caused by the worm Onchocerca volvulus. Studies have shown a positive correlation between urinary NATOG levels and microfilarial density (the number of worm larvae) in infected individuals []. However, establishing a definitive cut-off value for diagnosis using NATOG requires further research [].

Anti-platelet and Anti-thrombotic Effects

Some studies suggest that N-Acetyltyramine may possess anti-platelet and anti-thrombotic properties. These properties might be beneficial for preventing blood clots. Research indicates that NAT can inhibit the activation of platelets, which play a crucial role in blood clotting []. Additionally, it may promote the production of nitric oxide, a molecule that helps blood vessels relax and prevents blood clots [].

Anti-tumor Activity

Preliminary research suggests that N-Acetyltyramine may have anti-tumor activity. Studies have shown that NAT can suppress the growth and proliferation of certain cancer cell lines []. However, further investigation is needed to understand the mechanisms behind this potential effect and its validity in vivo (living organisms).

N-Acetyltyramine is a chemical compound classified as a member of the tyramine family, characterized by the substitution of one hydrogen atom in the amino group of tyramine with an acetyl group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it has a CAS number of 1202-66-0. This compound is notable for its role as a metabolite of tyramine, a biogenic amine that occurs naturally in various foods and is involved in several physiological processes. N-Acetyltyramine is recognized for its potential biological activities and applications in medicinal chemistry and biochemistry .

  • Research suggests NAT might have various biological activities, including antifungal and antitumor properties [].
  • However, the exact mechanisms of these actions need further exploration [].
  • There's currently limited information on the safety profile of NAT.
  • More research is needed to determine its potential toxicity, flammability, or reactivity [].
Typical of amines and acetylated compounds. The primary reaction involves the hydrolysis of the acetyl group, which can regenerate tyramine under specific conditions. Additionally, N-acetyltyramine can undergo oxidation reactions, leading to the formation of various derivatives. It has also been studied for its electropolymerization properties when combined with other compounds like sulfobutylether-beta-cyclodextrin, which may enhance its functionality in electrochemical applications .

N-Acetyltyramine exhibits several biological activities that contribute to its pharmacological significance. It has been shown to enhance the cytotoxicity of doxorubicin, a commonly used chemotherapeutic agent, suggesting potential applications in cancer therapy . Furthermore, studies indicate that N-acetyltyramine may play a role in modulating neurotransmitter systems due to its structural similarity to other biologically active amines. This compound has also been implicated as a biomarker in certain parasitic infections, highlighting its relevance in diagnostic applications .

The synthesis of N-acetyltyramine can be achieved through various methods:

  • Chemical Synthesis: The direct acetylation of tyramine using acetic anhydride or acetyl chloride in the presence of a base is a common laboratory method.
  • Biotechnological Approaches: Recent advancements have demonstrated the de novo biosynthesis of N-acetyltyramine using engineered strains of Escherichia coli. This method utilizes synthetic pathways that incorporate enzymes responsible for the acetylation process, providing an eco-friendly alternative to traditional chemical synthesis .

N-Acetyltyramine has several notable applications:

  • Pharmaceutical Industry: Its ability to enhance drug efficacy makes it a candidate for developing adjuvants in cancer therapies.
  • Biomarker Research: Its role as a biomarker for certain diseases allows for its use in diagnostic assays.
  • Food Science: As a derivative of tyramine, it may influence flavor profiles and preservation methods in food products.

Interaction studies involving N-acetyltyramine have focused on its effects on various biological systems. Research indicates that it may interact with neurotransmitter receptors and influence metabolic pathways associated with biogenic amines. Additionally, studies on its interaction with chemotherapeutic agents suggest that it could modulate drug response and toxicity, warranting further investigation into its mechanisms of action .

N-Acetyltyramine shares structural similarities with several other compounds within the tyramine family and related biogenic amines. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TyramineBiogenic aminePrecursor to N-acetyltyramine; involved in neurotransmission
3-MethoxytyramineMethoxy derivativeExhibits different pharmacological properties
DopamineCatecholaminePlays critical roles in mood regulation and reward pathways
PhenylethylamineSimple phenethylamineKnown for stimulant effects; structurally related

N-Acetyltyramine's uniqueness lies in its specific acetylation at the amino group, which influences its biological activity and pharmacological potential compared to these similar compounds .

N-Acetyltyramine was first isolated in the mid-20th century during investigations into microbial secondary metabolites. Early reports identified it in Streptomyces griseus fermentations, where it served as a dereplication standard for distinguishing novel compounds in microbial extracts. Its structural characterization revealed a tyrosine-derived backbone featuring an acetylated amine group, distinguishing it from simpler phenolic amines.

A pivotal advancement occurred in 2013 when researchers linked N-acetyltyramine-O-glucuronide (NATOG), a urinary metabolite of N-acetyltyramine, to active Onchocerca volvulus infections. This discovery positioned N-acetyltyramine as a biomarker for onchocerciasis, enabling non-invasive diagnostics and illuminating host-parasite metabolic crosstalk.

Research Significance in Biochemical Sciences

Metabolic Signaling and Pathogen Interactions

N-Acetyltyramine biosynthesis involves a two-step enzymatic cascade:

  • Tyrosine decarboxylation by tyrosine decarboxylase (TDC)
  • N-acetylation via arylalkylamine N-acetyltransferase (AANAT)

This pathway is conserved in Onchocerca volvulus and dependent on its endosymbiotic Wolbachia bacteria, making it a target for anti-helminthic therapies.

Antimicrobial and Antioxidant Applications

  • Antibacterial activity: Inhibits multidrug-resistant pathogens (Pseudomonas aeruginosa, Staphylococcus aureus) at MIC values of 5–30 mg/mL.
  • Antioxidant properties: Exhibits radical scavenging with IC₅₀ values of 64.7 µg/mL (DPPH assay).

Chemical Ecology

In plants like soybean (Glycine max), N-acetyltyramine acts as a phytoalexin, suppressing fungal pathogens such as Cladosporium sphaerospermum.

Taxonomic Distribution in Biological Systems

N-Acetyltyramine production spans multiple kingdoms, as shown below:

Taxonomic GroupExample SpeciesEcological Role
ActinobacteriaStreptomyces griseus, Streptomyces acrimyciniSecondary metabolite with antimicrobial function
NematodaOnchocerca volvulusBiomarker for human infection
FungiFusarium verticillioides, Aspergillus spp.Xenobiotic detoxification
PlantsGlycine max (soybean)Phytoalexin against pathogens

Notably, its biosynthesis in Onchocerca volvulus requires symbiotic Wolbachia, absent in related nematodes like Loa loa, explaining its specificity as a disease biomarker.

Current Research Landscape and Trends

Diagnostic Tool Development

  • Onchocerciasis detection: Urinary NATOG thresholds (≥1.5 µM) show 92% sensitivity and 89% specificity in endemic regions.
  • LC-MS/MS protocols: Enable quantification at picomolar levels, critical for large-scale epidemiological studies.

Drug Resistance Modulation

N-Acetyltyramine reverses doxorubicin resistance in leukemia cells (IC₅₀ 0.13 µg/mL vs. 0.48 µg/mL for doxorubicin alone).

Synthetic Biology

  • Heterologous expression of O. volvulus TDC and AANAT in E. coli enables scalable N-acetyltyramine production.
  • CRISPR-Cas9 editing of Streptomyces pathways enhances yield by 300%.

Interdisciplinary Approaches

  • Metabolomics: Identifies N-acetyltyramine as a hub metabolite in host-microbe interactions.
  • Structural biology: Cryo-EM studies of AANAT guide inhibitor design against parasitic nematodes.

Tyrosine Decarboxylase (TDC) Mediated Tyramine Formation

Tyrosine decarboxylase (TDC) catalyzes the conversion of L-tyrosine to tyramine, the immediate precursor of N-acetyltyramine. This pyridoxal-5'-phosphate-dependent enzyme removes the α-carboxyl group from tyrosine, forming carbon dioxide and tyramine [1] [2]. In mammals, elevated tyrosine levels significantly enhance decarboxylation activity; for example, administering 1.5 g/kg of tyrosine to mice resulted in 42% of the dose being converted to tyramine within six hours [2]. The Km value of aromatic-L-amino-acid decarboxylase for tyrosine is approximately 0.5 mM, making this pathway dominant under high substrate concentrations [2].

Tyrosine Dose (g/kg)Tyramine Produced (mg)Decarboxylation Efficiency (%)
0.53.53.5
1.012.424.8
1.518.942.0

Table 1: Dose-dependent tyramine production in mice [2].

Arylalkylamine N-Acyltransferase (AANAT) Catalysis

Arylalkylamine N-acyltransferase (AANAT) acetylates tyramine using acetyl coenzyme A (Ac-CoA) as a cofactor. Structural studies of insect dopamine N-acetyltransferase (Dat) revealed that Ac-CoA binding induces conformational changes, creating a substrate-binding pocket [3]. The enzyme follows an ordered sequential mechanism: Ac-CoA binds first, followed by tyramine, forming a ternary complex before catalysis [3]. High-resolution crystallography (1.28 Å) of Dat highlighted critical residues (e.g., Phe44 and Trp160) that stabilize the acetylated product [3].

Regulatory Enzymes in Biosynthetic Pathways

Regulatory enzymes such as feedback-resistant variants of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (aroG fbr) and chorismate mutase/prephenate dehydrogenase (TyrA fbr) enhance L-tyrosine availability in engineered systems [1]. Overexpression of these enzymes in Escherichia coli increased intracellular tyrosine concentrations by 2.5-fold, enabling de novo N-acetyltyramine synthesis from glucose [1].

Microbial Biosynthesis Systems

Engineered Escherichia coli Production Pathways

Heterologous expression of tdc and aanat genes in E. coli enabled the first reported microbial synthesis of N-acetyltyramine [1]. Initial strains produced 120 mg/L using exogenous tyrosine, but introducing aroG fbr and TyrA fbr shifted production to a glucose-based system, yielding 520 mg/L [1].

Optimization of Biosynthetic Yields

Further optimization involved overexpressing transketolase (tktA) and phosphoenolpyruvate synthase (ppsA), which enhanced carbon flux through the pentose phosphate and glycolytic pathways. This increased titers to 854 mg/L, representing a 64% improvement over baseline strains [1].

ModificationN-Acetyltyramine Yield (mg/L)
Baseline (tdc + aanat)120
+ aroG fbr + TyrA fbr520
+ tktA + ppsA854

Table 2: Yield optimization in engineered E. coli [1].

Metabolic Engineering Strategies

Dynamic pathway regulation and cofactor balancing are critical for scalable production. For instance, modulating NADPH/NADP+ ratios through glucose-6-phosphate dehydrogenase overexpression improved Ac-CoA availability, while CRISPR interference suppressed competing pathways like phenylalanine biosynthesis [1].

Fungal and Actinomycete Synthesis Routes

Streptomyces Species Production

Streptomyces sp. GSB-11, isolated from Saharan soil, produces N-acetyltyramine as a secondary metabolite [7]. NMR and mass spectrometry confirmed its structure, with minimum inhibitory concentrations (MIC) of 5–15 mg/mL against multidrug-resistant Staphylococcus aureus [7]. The strain also harbors nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS-II) genes, suggesting a complex regulatory network for amine synthesis [7].

Endophytic Fungal Production

While endophytic fungi are underexplored for N-acetyltyramine synthesis, Fusarium and Aspergillus species have demonstrated tyramine acetyltransferase activity in preliminary studies. Further genomic mining is required to identify strains with optimized AANAT expression.

Insect Metabolic Pathways

Schistocerca gregaria Nervous Tissue Biosynthesis

In locusts, AANAT isoforms in the nervous system acetylate biogenic amines like octopamine and tyramine. Though not directly studied in Schistocerca, structural homology with Drosophila Dat suggests conserved catalytic mechanisms involving Ac-CoA-dependent acetylation [3].

Drosophila melanogaster Production Mechanisms

Drosophila Dat shares 38% sequence identity with human AANAT and exhibits similar substrate specificity for tyramine [3]. RNAi knockdown experiments in fruit flies reduced N-acetyltyramine levels by 70%, confirming its role in maintaining amine homeostasis [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

UNII

BZB50E9QVY

Other CAS

1202-66-0

Wikipedia

N-acetyltyramine

Dates

Modify: 2023-08-15
Comin, J.; Keller-Schierlein, W.; Stoffwechselprodukte von Actinomyceten. 19. Mitteilung N-Acetyl-tyramin, Helvetica Chimica Acta, 425, 1730-1732. DOI:10.1002/hlca.19590420537

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